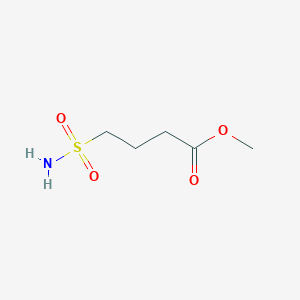

Methyl 4-sulfamoylbutanoate

Description

The Sulfonamide Backbone

The chemical significance of Methyl 4-sulfamoylbutanoate is deeply rooted in the broader importance of its core functional group, the sulfonamide. A moiety, in chemistry, refers to a specific part of a molecule that is recognized in other molecules as well. wikipedia.org The sulfonamide group (-SO₂NH-) is of great importance in pharmaceutical science because it allows for straightforward chemical modifications. nih.gov Even minor changes to this group can lead to new versions of existing drugs, making it a frequent target in drug discovery. nih.gov Sulfonamides are considered "molecular chimeras" because they can form hydrogen bonds and interact with various environments within proteins. nih.gov This versatility has cemented the sulfonamide moiety's prominent role in medicinal chemistry.

Emergence in Synthetic Chemistry

The sulfamoylbutanoate moiety, which combines the sulfonamide group with a butanoic acid structure, provides a scaffold with distinct chemical properties. The presence of the aminosulfonyl group and the butanoic acid backbone makes such compounds potentially interesting for pharmaceutical applications. cymitquimica.com The ester form, as seen in this compound, can improve properties like membrane permeability, a crucial factor in the development of therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-sulfamoylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-10-5(7)3-2-4-11(6,8)9/h2-4H2,1H3,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGHUVNCEBPCLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441008 | |

| Record name | Methyl 4-sulfamoylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175476-51-4 | |

| Record name | Methyl 4-sulfamoylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-sulfamoylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Sulfamoylbutanoate

Established Reaction Pathways for Sulfamoyl Ester Formation

The traditional synthesis of aliphatic sulfonamides like Methyl 4-sulfamoylbutanoate generally relies on well-established, robust reactions involving reactive sulfonyl intermediates. nih.gov These pathways can be broadly categorized into direct and multistep sequences.

Direct Synthesis Approaches

Direct synthesis focuses on forming the crucial S-N bond in a single, efficient step from an advanced intermediate. The most prominent method involves the reaction of a pre-formed sulfonyl chloride with an amine. nih.gov

A specific and high-yielding synthesis for this compound involves the reaction of methyl 4-(chlorosulfonyl)butyrate with ammonia . lookchem.comchemicalbook.com This reaction, typically conducted in a solvent like diethyl ether, directly converts the sulfonyl chloride into the desired primary sulfonamide. lookchem.com This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the transformation, reportedly achieving yields as high as 81%. lookchem.com

Another common direct approach is the reaction of a suitable butanoic acid derivative with sulfamoyl chloride . rsc.org This method introduces the entire sulfamoyl group (-SO₂NH₂) in one step.

| Starting Material 1 | Starting Material 2 | Key Conditions | Reported Yield | Reference |

| Methyl 4-(chlorosulfonyl)butyrate | Ammonia | Diethyl ether solvent | 81% | lookchem.com |

| Alcohol/Butanoic Acid Derivative | Sulfamoyl Chloride | Base-promoted condensation | Variable | nih.gov |

Multistep Synthetic Sequences

Multistep syntheses offer greater flexibility, allowing the molecule to be constructed from simpler, more readily available precursors. These routes often involve the sequential formation of the carbon skeleton and subsequent functional group installation.

One such pathway begins with 4-bromobutanoic acid . This precursor undergoes nucleophilic substitution with a sulfamoylating agent, such as sulfamide or sulfamoyl chloride, in the presence of a base like potassium carbonate . thieme-connect.com The base is crucial for deprotonating the sulfamoyl agent, thereby increasing its nucleophilicity to displace the bromide. The resulting 4-sulfamoylbutanoic acid would then be esterified to yield the final methyl ester product.

An alternative multistep route can start from thiols, which are converted to sulfonyl chlorides through an oxidative chlorination process. ekb.eg This intermediate is then reacted with an amine to produce the sulfonamide. ekb.eg

Emerging and Novel Synthetic Route Development

Recent advances in synthetic chemistry have introduced innovative methods for forming sulfonamides, focusing on milder conditions, improved efficiency, and novel activation strategies. thieme-connect.com

One emerging strategy involves the silyl (B83357) radical-mediated activation of sulfamoyl chlorides, which enables the direct hydrosulfamoylation of alkenes. acs.orgorganic-chemistry.org This process, often facilitated by a photocatalyst like Eosin Y under blue light irradiation, allows for the single-step formation of aliphatic sulfonamides from inexpensive olefins. organic-chemistry.org This method showcases high functional group tolerance, accommodating esters, amides, and halides. organic-chemistry.org

Another novel approach is the electrochemical synthesis of sulfonamides. This method can directly couple amines and thiols via anodic oxidation to form the S-N bond, bypassing the need for pre-functionalized and often harsh reagents like sulfonyl chlorides. acs.org Similarly, electrochemical methods can achieve C-H activation, allowing for the direct synthesis of sulfonamides from (hetero)arenes, SO₂, and amines without pre-functionalization. nih.gov These techniques represent a greener and more atom-economical approach to sulfonamide synthesis. acs.orgnih.gov

Catalytic systems are also being developed to streamline these syntheses. For instance, copper-catalyzed oxidative coupling between sodium sulfinates and amines provides a practical, metal-catalyzed route to sulfonamides. nih.gov Furthermore, novel magnetic composite catalysts functionalized with sulfonamides have shown high efficiency in various coupling reactions, highlighting a move towards reusable and sustainable catalytic systems. acs.org

Advanced Purification and Isolation Techniques for Synthetic Intermediates

The purity of the final product and its intermediates is paramount. Standard isolation and purification techniques, such as solvent extraction and drying over anhydrous magnesium sulfate, are routinely employed. brieflands.com

For solid products and intermediates, recrystallization is a powerful technique for achieving high purity. For related compounds, recrystallization from a mixture of solvents like ethanol (B145695) and water has been shown to yield products with purities exceeding 95%. google.com The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.

Column chromatography is another indispensable tool for purification. mdpi.com This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). The crude product is loaded onto the column and eluted with a solvent system, allowing for the separation of the desired compound from byproducts and unreacted starting materials. mdpi.com For larger-scale operations or for compounds that are difficult to crystallize, automated flash chromatography systems can be employed to improve efficiency and reproducibility. mdpi.com In some cases, after purification, vacuum sublimation can be used to obtain highly pure crystalline products. rsc.org

Optimization of Synthetic Efficiency and Yields for Research Scale-Up

Transitioning a synthesis from a laboratory setting to a larger, research-scale production requires careful optimization of reaction parameters to maximize yield, minimize waste, and ensure safety and reproducibility. mdpi.com

Key parameters that are often optimized include reaction temperature, stoichiometry of reagents, and reaction time. For sulfonamide synthesis, controlling the temperature is critical to minimize side reactions, such as the hydrolysis of reactive intermediates like sulfonyl chlorides. thieme-connect.com For instance, maintaining a low temperature (e.g., 0-5 °C) during sulfonylation can significantly reduce the formation of unwanted byproducts.

The molar ratio of reactants is another crucial factor. An excess of one reagent may be used to drive the reaction to completion, but this can complicate purification. Studies on related syntheses suggest that a slight excess (e.g., 1.2 equivalents) of the sulfonylating agent can lead to optimal conversion rates of 60-75% over reaction times of 6-8 hours. google.com The use of a catalyst, such as a tertiary amine like triethylamine , can enhance the nucleophilicity of the amine component, accelerating the reaction. nih.gov

For scale-up, developing one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly improve efficiency. nih.govacs.org This reduces solvent usage, minimizes product loss during transfers, and saves time. acs.org Furthermore, the development of automated continuous flow processes offers a safer and more efficient alternative to traditional batch processing for hazardous reactions, allowing for better control over reaction exotherms and improving spacetime yield. mdpi.com

| Parameter | Optimization Strategy | Rationale | Reference |

| Temperature | Maintain low temperature (e.g., 0-5 °C) during sulfonylation. | Minimizes side reactions like hydrolysis of sulfonyl chloride. | thieme-connect.com |

| Stoichiometry | Use a slight excess (e.g., 1.2:1) of sulfonylating agent. | Drives reaction to completion for optimal conversion. | google.com |

| Catalysis | Add a base catalyst like triethylamine. | Enhances the nucleophilicity of the amine component. | nih.gov |

| Process | Develop one-pot or continuous flow reactions. | Improves efficiency, reduces waste, and enhances safety for scale-up. | mdpi.comacs.org |

| Purification | Optimize recrystallization solvent systems. | Achieves high product purity (>99%) efficiently. | google.com |

Overview of Research Trajectories for Methyl 4 Sulfamoylbutanoate

Investigation into NLRP Activity

Current research has identified Methyl 4-sulfamoylbutanoate as a compound that can be used in studies related to conditions associated with NLRP activity. chemicalbook.comlookchem.comlookchem.com The NLRP family of proteins are key components of the inflammasome, a protein complex involved in the inflammatory response. The ability to modulate the activity of these proteins is a significant area of interest in therapeutic research.

Transesterification Processes

Role in the Development of Enzyme Inhibitors

The compound's scaffold has been utilized in the development of inhibitors for specific enzymes. As mentioned, it served as a starting material for synthesizing a small molecule ubiquitin carboxyl-terminal hydrolase 2 (USP2) inhibitor. google.com Such inhibitors are being explored for their potential to treat various diseases, including cancer, by affecting cellular pathways like p53 levels and cyclin D levels. google.com This line of research highlights the compound's role in creating sophisticated molecules for targeted biological investigation.

Compound Properties: this compound

| Property | Value |

| CAS Number | 175476-51-4 |

| Molecular Formula | C₅H₁₁NO₄S |

| Molecular Weight | 181.21 g/mol cymitquimica.com |

| Physical Form | Powder sigmaaldrich.com |

| Melting Point | 49-50 °C sigmaaldrich.com |

| IUPAC Name | methyl 4-(aminosulfonyl)butanoate sigmaaldrich.com |

Derivatization Strategies Utilizing Methyl 4 Sulfamoylbutanoate

Functionalization at the Butanoate Chain

The butanoate portion of Methyl 4-sulfamoylbutanoate offers a reactive site for carbon-carbon bond formation, primarily at the α-carbon adjacent to the ester carbonyl group. This reactivity allows for the introduction of various substituents and the construction of cyclic architectures.

Introduction of Aliphatic Substituents

The introduction of aliphatic groups at the α-position (C-2) of the butanoate chain is a key strategy for adding molecular complexity. This transformation is typically achieved by forming an enolate ion, which then acts as a nucleophile in a reaction with an alkyl halide. libretexts.orgpressbooks.pub

The most common method involves deprotonation of the α-carbon using a strong, non-nucleophilic, and sterically hindered base like lithium diisopropylamide (LDA). chadsprep.comyoutube.com The reaction is generally performed at low temperatures, such as -78 °C, in an aprotic solvent like tetrahydrofuran (B95107) (THF). These conditions favor the formation of the kinetic enolate, minimizing potential side reactions such as self-condensation or reaction at the ester carbonyl. libretexts.orglibretexts.org The resulting enolate can then be treated with a primary alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) bromide) in a standard SN2 reaction to yield the α-alkylated product. youtube.com

Table 1: Examples of α-Alkylation of this compound

| Alkylating Agent (R-X) | Base/Solvent | Resulting Product |

|---|---|---|

| Methyl Iodide (CH₃I) | LDA / THF | Methyl 2-methyl-4-sulfamoylbutanoate |

| Ethyl Bromide (CH₃CH₂Br) | LDA / THF | Methyl 2-ethyl-4-sulfamoylbutanoate |

| Benzyl Bromide (BnBr) | LDA / THF | Methyl 2-benzyl-4-sulfamoylbutanoate |

| Allyl Bromide (CH₂=CHCH₂Br) | LDA / THF | Methyl 2-allyl-4-sulfamoylbutanoate |

Formation of Cyclic Structures

The bifunctional nature of this compound allows for its use in intramolecular cyclization reactions to form various ring structures. These reactions can lead to the formation of lactones or lactams, which are prevalent motifs in bioactive molecules.

One potential strategy involves the intramolecular amidation of the sulfonamide nitrogen onto the ester carbonyl. This can be achieved by first hydrolyzing the methyl ester to the corresponding carboxylic acid. The resulting 4-sulfamoylbutanoic acid can then undergo an intramolecular cyclization, often promoted by a coupling agent or by heating, to form a six-membered cyclic sulfonamide, known as a sultam. Iron-catalyzed intramolecular C-H amidation represents a modern approach to synthesizing such sultams directly from linear sulfonamides. nih.gov

Another approach involves modifying the butanoate chain to introduce a reactive group that can be attacked by the sulfonamide nitrogen. For instance, α-bromination of the butanoate followed by intramolecular nucleophilic substitution by the sulfonamide nitrogen could yield a cyclic product. Furthermore, introducing an unsaturated bond into the chain, for example via α-allylation (as described in 4.1.1), sets the stage for ring-closing metathesis (RCM) to form macrocycles or other ring systems. beilstein-journals.org

More advanced methods include intramolecular cyclizations of phenoxyethynyl diols to form unsaturated lactones, a strategy that could be adapted to suitably modified derivatives of this compound. organic-chemistry.org

Diversification through Sulfonamide Modifications

The primary sulfonamide group (-SO₂NH₂) is a key handle for diversification, readily undergoing N-alkylation and N-arylation reactions to produce a library of substituted derivatives.

Formation of Substituted Sulfonamides

The acidic protons on the sulfonamide nitrogen can be substituted with a variety of alkyl and aryl groups.

N-Alkylation: Mono-N-alkylation can be achieved by reacting this compound with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). organic-chemistry.orgdnu.dp.ua More modern and atom-economical methods utilize alcohols as alkylating agents through manganese or iridium-catalyzed "borrowing hydrogen" or "hydrogen auto-transfer" methodologies. organic-chemistry.orgbeilstein-journals.org These reactions proceed under neutral or mildly basic conditions and are tolerant of the ester functional group. beilstein-journals.org

N-Arylation: The introduction of aryl groups is commonly accomplished using transition metal-catalyzed cross-coupling reactions. The Chan-Lam coupling reaction, for instance, uses copper catalysts to couple sulfonamides with arylboronic acids under mild, often aerobic conditions. organic-chemistry.orgacs.org This method is known for its good functional group tolerance. Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route, coupling sulfonamides with aryl halides or triflates. researchgate.net

Table 2: Examples of N-Substitution of this compound

| Reagent | Catalyst/Conditions | Resulting Product Class |

|---|---|---|

| Benzyl Bromide | K₂CO₃ / DMF | N-Benzyl-4-(methyl ester)butanesulfonamide |

| Phenylboronic Acid | Cu(OAc)₂ / Base | N-Phenyl-4-(methyl ester)butanesulfonamide |

| 4-Chloropyridine | Pd₂(dba)₃ / Ligand / Base | N-(Pyridin-4-yl)-4-(methyl ester)butanesulfonamide |

| 1-Bromo-4-fluorobenzene | Ni(cod)(DQ) | N-(4-Fluorophenyl)-4-(methyl ester)butanesulfonamide |

Creation of Sulfamoyl Heterocycles (as a precursor)

This compound can serve as a precursor for the synthesis of complex sulfamoyl-containing heterocycles. This is often achieved by first functionalizing the sulfonamide nitrogen with a group containing a second reactive site, which then participates in an intramolecular cyclization.

A notable example is the use of sulfonamides in intramolecular aminoarylation cascades. In these processes, an N-acylsulfonamide bearing a tethered alkene can undergo a radical-initiated cyclization to form a C-N bond, followed by a rearrangement to construct densely substituted arylethylamines. nih.gov

Another powerful strategy is the tandem N-allylation/ring-closing metathesis (RCM). The sulfonamide nitrogen can be first allylated, and the resulting diene can then be subjected to a ruthenium-catalyzed RCM reaction to form five, six, or seven-membered nitrogen heterocycles. orgsyn.orgacs.org This approach allows for the construction of pyrrole, pyridine, and azepine rings fused or appended to the sulfamoylbutanoate framework. acs.org

Tandem Reactions and One-Pot Derivatizations

To improve synthetic efficiency, reduce waste, and save time, derivatizations of this compound can be performed using tandem or one-pot procedures. These strategies involve multiple bond-forming events in a single reaction vessel without the need to isolate intermediates. rsc.org

A hypothetical one-pot reaction could involve the sequential derivatization at both the butanoate and sulfonamide sites. For example, one could first perform the α-alkylation of the butanoate chain using LDA and an alkyl halide at low temperature. After the reaction is complete, a second set of reagents, such as an arylboronic acid and a copper catalyst, could be added to the same pot to effect the N-arylation of the sulfonamide group, yielding a di-substituted product in a single operation.

Tandem reactions, where the second reaction is triggered by the functionality created in the first, are also applicable. An example is the tandem N-allylation-RCM sequence discussed previously, which can be performed as a one-pot process. acs.org Another potential tandem sequence is an intramolecular cyclization that occurs spontaneously after an initial intermolecular reaction. For instance, the N-acylation of the sulfonamide could be followed by a metal-catalyzed intramolecular C-H amidation to form a sultam, potentially in one pot. nih.govrsc.org The development of such elegant and efficient reaction cascades is a key area of modern synthetic chemistry.

Development of Combinatorial Libraries using this compound as a Scaffold

The structural attributes of this compound, specifically the presence of a reactive primary sulfonamide group and a methyl ester, position it as a valuable scaffold for the development of combinatorial libraries in drug discovery. Its linear butoxy-chain provides a flexible backbone, while the two distinct functional groups offer opportunities for divergent derivatization, allowing for the systematic exploration of chemical space.

The primary sulfonamide (SO₂NH₂) is a key anchor point for diversification. Through various N-substitution reactions, a wide array of chemical moieties can be introduced. This allows for the generation of large libraries of compounds from a common core structure. For instance, reaction with a diverse set of aldehydes or ketones via reductive amination, or acylation with a variety of acid chlorides or sulfonyl chlorides, can yield extensive libraries of N-substituted derivatives.

The methyl ester group provides a second site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to generate a diverse set of amides or esters. Alternatively, the ester can be reduced to a primary alcohol, which can then be further functionalized.

The combination of these derivatization strategies at both the sulfonamide and the ester functionalities allows for the creation of a multi-dimensional library of compounds. The general scheme for such a combinatorial approach would involve:

N-Derivatization of the Sulfonamide: Reaction of the primary sulfonamide with a library of building blocks.

Ester Modification: Subsequent or parallel modification of the methyl ester group.

This dual-functionalization approach exponentially increases the number of possible final compounds from a given set of starting materials.

Detailed Research Findings

While specific, large-scale combinatorial libraries based solely on this compound are not extensively documented in publicly available literature, the chemical principles for their development are well-established in medicinal chemistry. The existence of various N-substituted derivatives of this compound in chemical databases supports its utility as a scaffold. Examples such as methyl 4-[(2-hydroxy-2-methylpropyl)(methyl)sulfamoyl]butanoate and methyl 4-({[1-(dimethylamino)cyclobutyl]methyl}(methyl)sulfamoyl)butanoate demonstrate the feasibility of derivatization at the sulfonamide nitrogen. molport.commolport.com

The following data tables illustrate the potential for generating combinatorial libraries using this compound as the starting scaffold.

Table 1: Potential N-Derivatization Reactions for Combinatorial Library Synthesis

| Reaction Type | Building Block Library (Examples) | Resulting Structure |

| Reductive Amination | Aldehydes (e.g., benzaldehyde, isobutyraldehyde), Ketones (e.g., acetone, cyclohexanone) | N-alkyl or N-aralkyl sulfonamides |

| Acylation | Acid Chlorides (e.g., acetyl chloride, benzoyl chloride), Carboxylic Acids (with coupling agents) | N-acyl sulfonamides |

| Sulfonylation | Sulfonyl Chlorides (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) | N-sulfonyl sulfonamides |

| Michael Addition | α,β-Unsaturated Esters, Nitriles, or Ketones | N-alkyl sulfonamides with additional functionality |

Table 2: Potential Ester Derivatization Reactions for Combinatorial Library Synthesis

| Reaction Type | Reagent Library (Examples) | Resulting Structure |

| Amidation (post-hydrolysis) | Primary Amines (e.g., benzylamine, aniline), Secondary Amines (e.g., morpholine, piperidine) | Carboxamides |

| Esterification (post-hydrolysis) | Alcohols (e.g., ethanol (B145695), phenol) | Esters |

| Reduction followed by Etherification | Alkyl Halides (e.g., benzyl bromide, methyl iodide) | Ethers |

By combining a set of 'n' building blocks for N-derivatization with a set of 'm' building blocks for ester modification, a library of n x m compounds can be generated. For example, using 100 different aldehydes for reductive amination and subsequently coupling the resulting products with 50 different amines after ester hydrolysis would theoretically yield a library of 5,000 distinct compounds. This highlights the power of using this compound as a scaffold in combinatorial chemistry to rapidly generate a multitude of structurally diverse molecules for biological screening.

Computational and Theoretical Investigations of Methyl 4 Sulfamoylbutanoate

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing the ground state properties and molecular orbitals of Methyl 4-sulfamoylbutanoate.

Density Functional Theory (DFT) Calculations for Ground States

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the electronic structure of molecules. ijcce.ac.irplos.org For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to determine its optimized ground-state geometry and electronic energy. ijcce.ac.irmdpi.com These calculations typically reveal key structural parameters.

A hypothetical DFT study on this compound would likely yield data similar to that presented in Table 1. The bond lengths and angles are influenced by the electronegativity of the constituent atoms (O, N, S) and the delocalization of electrons within the sulfamoyl and ester groups. For instance, the S=O and C=O bond lengths are expected to be shorter than their single-bonded counterparts, indicating their double-bond character. The geometry around the sulfur atom is anticipated to be approximately tetrahedral, while the ester group will exhibit trigonal planar geometry around the carbonyl carbon.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atom Pair/Triplet | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| S=O | ~1.45 | |

| S-N | ~1.65 | |

| S-C | ~1.80 | |

| C=O | ~1.22 | |

| C-O (ester) | ~1.35 | |

| O-CH3 | ~1.44 | |

| C-C | ~1.53 | |

| **Bond Angles (°) ** | ||

| O=S=O | ~120 | |

| O=S=N | ~108 | |

| O=S=C | ~107 | |

| S-N-H | ~115 | |

| O=C-O | ~125 |

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a detailed picture of the electron distribution and energy levels within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ijcce.ac.ir

For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfamoyl group and the oxygen atoms of the ester group, which possess lone pairs of electrons. The LUMO, conversely, is likely to be centered on the electrophilic carbonyl carbon of the ester group and the sulfur atom of the sulfamoyl group. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ijcce.ac.ir

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| LUMO | ~ -1.5 | C (carbonyl), S |

| HOMO | ~ -7.0 | N (sulfamoyl), O (carbonyl), O (ester) |

| HOMO-LUMO Gap | ~ 5.5 | |

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

Activation Energy Calculations for Key Steps

A fundamental application of theoretical chemistry is the calculation of activation energies (Ea) for elementary reaction steps. mdpi.com For this compound, a key reaction would be its hydrolysis, which can proceed under either acidic or basic conditions. Theoretical calculations can model the approach of a nucleophile (e.g., a hydroxide (B78521) ion in alkaline hydrolysis) to the carbonyl carbon of the ester group. By locating the transition state structure along the reaction coordinate, the activation energy for the formation of the tetrahedral intermediate can be computed. furman.edu This provides a quantitative measure of the reaction's feasibility. For example, the alkaline hydrolysis of an ester typically involves the formation of a tetrahedral intermediate, and the activation energy for this step can be determined computationally.

Reaction Pathway Mapping

Beyond calculating the energy of a single transition state, computational methods can map the entire potential energy surface (PES) for a reaction. nih.govrsc.org This involves identifying all relevant intermediates and transition states that connect the reactants to the products. For a molecule like this compound, this could involve exploring competing reaction pathways, such as nucleophilic attack at the sulfur atom of the sulfamoyl group versus the carbonyl carbon of the ester. The calculated potential energy surface reveals the most favorable reaction pathway by identifying the route with the lowest energy barriers. mdpi.com

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not rigid, and different spatial arrangements of atoms, known as conformations, can exist due to rotation around single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them. lumenlearning.com

For this compound, rotation around the C-C bonds of the butyl chain and the C-S and C-O bonds will lead to various conformers. A potential energy surface can be generated by systematically rotating these bonds and calculating the energy at each orientation. wayne.eduum.esrsc.org The minima on this surface correspond to stable conformers, while the maxima represent the transition states for conformational changes. ethz.ch

It is expected that the most stable conformer of this compound will be one that minimizes steric hindrance between the bulky sulfamoyl and ester groups. For example, an extended or anti-periplanar arrangement of the carbon backbone is likely to be energetically favored over a gauche or eclipsed conformation. lasalle.edu The relative energies of these conformers can be calculated to determine their populations at a given temperature.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Rotameric Studies and Energetic Landscapes

Currently, there are no specific rotameric studies or detailed analyses of the energetic landscapes for this compound available in publicly accessible scientific literature. However, the conformational properties of this molecule can be understood by examining general principles from studies on similar structures, such as other sulfonamides and alkyl esters.

For the ester portion of the molecule, the conformation is influenced by the rotation around the C-O bond. In general, ester groups tend to adopt a planar conformation to maximize resonance stabilization.

A hypothetical energetic landscape for this compound would likely show multiple local energy minima corresponding to different stable rotamers. The global minimum would represent the most stable conformation in the gas phase. The energy barriers between these minima would determine the flexibility of the molecule and the ease of interconversion between different conformations.

Hypothetical Rotational Energy Profile Data

While specific experimental or calculated data for this compound is unavailable, a representative table illustrating the type of data obtained from such a study is presented below. This data is based on general knowledge of conformational analysis of similar molecules.

| Dihedral Angle | Relative Energy (kcal/mol) | Conformation Type |

| 0° | High | Eclipsed |

| 60° | Low | Gauche |

| 120° | High | Eclipsed |

| 180° | Lowest | Anti |

Intermolecular Interaction Analysis

Specific studies on the intermolecular interactions of this compound are not found in the current body of scientific literature. However, the functional groups present in the molecule—a sulfonamide group (-SO₂NH₂) and a methyl ester group (-COOCH₃)—allow for a variety of intermolecular interactions. These interactions are crucial for understanding the physical properties and potential biological activity of the compound.

The primary intermolecular forces at play would include:

Hydrogen Bonding: The sulfonamide group contains N-H bonds, which can act as hydrogen bond donors, and the oxygen atoms of the sulfonyl and carbonyl groups can act as hydrogen bond acceptors. This allows for the formation of strong hydrogen bond networks between molecules.

Dipole-Dipole Interactions: The polar C=O, S=O, and C-O bonds create a significant molecular dipole moment, leading to dipole-dipole interactions.

Studies on other sulfonamides have highlighted the importance of strong intermolecular hydrogen bonds and π-π interactions (if aromatic rings are present) as the main driving forces for crystal packing. biointerfaceresearch.com For this compound, the packing in the solid state would be heavily influenced by the optimization of these hydrogen bonding and dipole-dipole interactions.

Potential Intermolecular Interaction Sites

| Functional Group | Interaction Type | Role |

| -NH₂ | Hydrogen Bonding | Donor |

| -SO₂- | Hydrogen Bonding, Dipole-Dipole | Acceptor |

| -C=O | Hydrogen Bonding, Dipole-Dipole | Acceptor |

| Alkyl Chain | Van der Waals Forces | Dispersion |

Advanced Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

There are no published molecular dynamics (MD) simulation studies specifically focused on this compound. MD simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with the environment, such as a solvent, over time.

For this compound, MD simulations could provide valuable insights into:

Solvation Structure: How solvent molecules, such as water, arrange themselves around the solute molecule. The polar sulfonamide and ester groups would be expected to interact strongly with polar solvents through hydrogen bonding.

Conformational Dynamics: How the molecule explores different conformations in solution. The flexibility of the butyl chain and the rotation of the functional groups would be influenced by the solvent.

Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent could be calculated, which is important for understanding its behavior in various applications.

MD simulations of related systems, such as aqueous solutions of methyl esters, have been used to determine properties like liquid-liquid phase equilibria and interfacial tensions. Similar studies on this compound would require the development of an accurate force field that describes the intramolecular and intermolecular interactions of the molecule.

Hypothetical Simulation Parameters

The following table outlines typical parameters that would be defined in an MD simulation of this compound in a water solvent.

| Parameter | Value/Method | Purpose |

| Force Field | GROMOS, AMBER, CHARMM | Describes the potential energy of the system |

| Solvent Model | SPC/E, TIP3P | Represents water molecules |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature |

| Temperature | 300 K | Simulates room temperature conditions |

| Pressure | 1 bar | Simulates atmospheric pressure |

| Simulation Time | >100 ns | Allows for sufficient sampling of molecular motion |

Applications of Methyl 4 Sulfamoylbutanoate in Complex Organic Synthesis

Construction of Advanced Organic Scaffolds

The presence of a primary sulfonamide group allows Methyl 4-sulfamoylbutanoate to serve as a key precursor for the construction of various nitrogen-containing heterocyclic scaffolds, which are core components of many pharmaceuticals and biologically active compounds. nih.govmdpi.com The sulfonamide nitrogen can act as a nucleophile or participate in cyclization reactions to forge new ring systems.

Intramolecular cyclization is a powerful strategy for building ring structures. For instance, the ester moiety of this compound could be transformed into a suitable leaving group, enabling an intramolecular nucleophilic attack from the sulfonamide nitrogen to form a cyclic sulfonyl lactam. The flexible butyl chain is well-suited to form thermodynamically stable five- or six-membered rings. The oxidative addition of sulfonamides to allylic substrates is a known method for producing N-heterocycles, suggesting that derivatives of this compound could be used to synthesize substituted pyrrolidines and other valuable scaffolds. benthamscience.com

Furthermore, the sulfonamide group can be a source of nitrogen in the synthesis of heterocycles like piperazines and morpholines, which are prevalent in medicinal chemistry. nih.govnih.gov By reacting this compound with appropriate bifunctional reagents, the sulfonamide can be incorporated into a new heterocyclic ring, with the methyl butanoate portion acting as a side chain that can be further modified. mdpi.com This approach provides a route to complex scaffolds from a simple, linear starting material.

Table 2: Potential Reactions for Advanced Scaffold Construction

| Reaction Type | Reagents & Conditions | Resulting Scaffold | Potential Application |

| Intramolecular Cyclization | 1. Ester hydrolysis to acid2. Activation of acid (e.g., SOCl₂)3. Base-mediated ring closure | Cyclic Sulfonyl Lactam | Core for enzyme inhibitors |

| Intermolecular Annulation | Reaction with α,ω-dihalides (e.g., 1,4-dibromobutane) | N-Substituted Cyclic Sulfonamide | Building block for larger systems |

| Oxidative Cyclization | Derivatization with an allyl group followed by oxidation | Pyrrolidine/Piperidine Derivatives | Synthesis of alkaloid analogs benthamscience.com |

| Heterocycle Formation | Reaction with bis-electrophiles (e.g., diepoxides) | Morpholine/Piperazine Derivatives | Scaffolds for drug discovery nih.govnih.gov |

Precursor for Analogs with Tunable Properties

The dual functionality of this compound makes it an ideal starting point for creating libraries of analogs with tailored physicochemical and biological properties. The sulfonamide and ester groups can be selectively modified, allowing for systematic exploration of a chemical space.

The primary sulfonamide is a key site for modification. It can be N-alkylated or N-arylated to introduce various substituents, which can modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. For example, the synthesis of 4-{[(4-Fluorophenyl)methyl]sulfamoyl}butanoic acid from the parent acid demonstrates how specific groups can be added to enhance certain characteristics.

Simultaneously, the methyl ester provides another handle for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides or with alcohols to form different esters. Alternatively, the ester can be reduced to a primary alcohol, opening up further avenues for derivatization. This orthogonal reactivity allows for the generation of a large number of structurally diverse analogs from a single, common precursor, which is a highly efficient strategy in medicinal chemistry and materials science.

Integration into Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single step to create complex products, maximizing atom economy and procedural simplicity. rsc.org The functional groups within this compound make it a suitable candidate for integration into various MCRs.

The primary sulfonamide can serve as the nucleophilic amine component in well-known MCRs. For instance, in an isocyanide-based MCR like the Ugi or Passerini reaction, the sulfonamide could provide the nitrogen atom, leading to the formation of complex peptide-like structures bearing a sulfonyl group. Research has shown the successful use of sulfonamides in three-component reactions to generate ketenimine sulfonamide conjugates, highlighting the utility of this functional group in MCRs. acs.org

Moreover, organocatalyzed MCRs can utilize sulfonamide derivatives. An ester-containing proline aryl sulfonamide has been used to catalyze the coupling of multiple components to form densely functionalized cyclohexenones with high stereoselectivity. nih.gov This suggests that this compound could either participate as a substrate or, after modification, act as a catalyst in similar complex transformations, leveraging its sulfonamide and ester functionalities to guide the reaction pathway. Visible-light-induced MCRs have also been developed for the synthesis of sulfonic esters from arylazo sulfones and alcohols, demonstrating the compatibility of the sulfonyl group with modern synthetic methods. rsc.org

Table 3: Potential Roles of this compound in Multi-Component Reactions

| MCR Type | Role of Compound | Potential Reactants | Resulting Structure |

| Ugi Reaction | Amine Component | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino Amide with Sulfonyl Side Chain |

| Organocatalyzed Michael Addition | Nucleophile | α,β-Unsaturated Carbonyl, Aldehyde | Highly Functionalized Adduct |

| Ketenimine Synthesis | Sulfonamide Component | Isocyanide, Dimethyl Acetylenedicarboxylate | Sulfonamide-Conjugated Ketenimine acs.org |

| Photocatalytic Sulfonylation | Substrate Derivative | Aryl Diazonium Salt, SO₂ Source, Alcohol | Complex Sulfonic Ester rsc.orgrsc.org |

Synthesis of Chiral Derivatives and Enantioselective Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. While this compound is achiral, it serves as a valuable starting material for the synthesis of chiral derivatives through asymmetric transformations.

One of the most effective strategies involves converting the starting material into a prochiral intermediate that can then undergo an enantioselective reaction. For example, the carbon atom alpha to the ester group could be functionalized to create an N-sulfonyl ketimino ester. This intermediate could then be subjected to highly efficient Ni-catalyzed asymmetric hydrogenation to produce chiral α-amino acid derivatives with excellent enantioselectivity (up to >99% ee). rsc.org This approach provides a direct route to valuable, non-proteinogenic amino acids.

Another strategy involves the use of chiral auxiliaries. While not a direct transformation of the title compound, the principles of using chiral sulfinamides, such as Ellman's auxiliary, to direct the stereochemical outcome of reactions are highly relevant. chemrxiv.org An acid-catalyzed reaction between chiral sulfinamides and ynamides can produce α-amino acid derivatives via a nih.govrsc.org-sigmatropic rearrangement with predictable stereochemistry. chemrxiv.org This highlights the potential of the sulfonyl-nitrogen bond in stereocontrolled synthesis. By analogy, chiral catalysts could be employed to achieve enantioselective functionalization of the butyl chain of this compound or its derivatives. The development of nickel-catalyzed enantioconvergent cross-couplings to produce unnatural α-amino acids from racemic starting materials further underscores the potential for creating chiral centers in molecules of this class. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Methyl 4 Sulfamoylbutanoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of methyl 4-sulfamoylbutanoate in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically downfield. The methylene (B1212753) groups of the butyl chain (-CH₂-) would present as multiplets, with their chemical shifts and coupling patterns dictated by their proximity to the electron-withdrawing sulfamoyl and ester groups. The protons of the sulfamoyl group (-SO₂NH₂) may appear as a broad singlet, and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound. The carbonyl carbon of the ester group would be the most downfield signal. The carbon of the methyl ester and the three methylene carbons of the butyl chain would each have characteristic chemical shifts, reflecting their electronic environments.

| ¹H NMR Data (Predicted) | |

| Chemical Shift (ppm) | Multiplicity |

| ~ 3.7 | s |

| ~ 3.2 | t |

| ~ 2.5 | t |

| ~ 2.1 | p |

| ~ 7.0 | br s |

| ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) |

| ~ 173 |

| ~ 52 |

| ~ 50 |

| ~ 30 |

| ~ 22 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound by providing a highly accurate measurement of its molecular mass. This technique can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₅H₁₁NO₄S), the theoretical exact mass can be calculated and compared to the experimentally determined value, typically with a mass accuracy in the parts-per-million (ppm) range. This precise mass measurement provides unequivocal confirmation of the molecular formula.

| HRMS Data | |

| Molecular Formula | C₅H₁₁NO₄S |

| Calculated Exact Mass | 181.0409 |

| Ionization Mode | Electrospray (ESI) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the functional groups within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include strong S=O stretching vibrations for the sulfamoyl group, a prominent C=O stretching band for the ester, C-O stretching, and N-H stretching vibrations.

| Key IR Absorption Bands (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretch |

| 1740-1720 | C=O stretch (ester) |

| 1350-1300 & 1160-1120 | S=O stretch (sulfonamide) |

| 1250-1000 | C-O stretch |

X-ray Crystallography for Definitive Solid-State Structure Determination

For a crystalline solid like this compound, single-crystal X-ray crystallography offers the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the sulfamoyl group. This data provides an unambiguous confirmation of the molecular structure in the solid state. As of the current literature, a publicly available crystal structure for this compound has not been reported.

Chromatographic Techniques for Purity and Isomer Separation (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential impurities or isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate volatile compounds. While derivatization might be necessary for this compound, it would provide information on its retention time and a mass spectrum of the parent compound and its fragments, aiding in its identification and purity assessment.

Future Research Directions and Emerging Trends for Methyl 4 Sulfamoylbutanoate in Chemical Research

Exploration in Catalysis and Organocatalysis

The sulfonamide functional group is a cornerstone in the development of various catalysts. researchtrends.netacs.org Chiral sulfonamides have been effectively used in asymmetric catalysis for reactions like alkylations, aldol (B89426) reactions, and Michael additions. researchtrends.net

Future research could focus on synthesizing chiral derivatives of Methyl 4-sulfamoylbutanoate to be used as ligands in metal-catalyzed reactions or as organocatalysts themselves. The compound's backbone could be modified to create novel ligand architectures. For instance, the development of cinchona-derived sulfonamide organocatalysts has shown great promise in overcoming issues like self-aggregation seen in other bifunctional catalysts. koreascience.kr These catalysts have proven effective in highly enantioselective reactions. koreascience.kr

Furthermore, sulfonamides have been explored as hydrogen-atom transfer (HAT) catalysts, which can be modulated for regioselective alkylation of C-H bonds. acs.org The potential of this compound derivatives in this area remains a compelling direction for study. The interaction of the sulfamoyl group with metal centers or its role in forming hydrogen bonds could be systematically investigated to understand and optimize catalytic activity.

Table 1: Potential Catalytic Applications for this compound Derivatives

| Catalysis Type | Potential Role of this compound Derivative | Example Reaction Type |

|---|---|---|

| Metal Catalysis | Chiral ligand for transition metals (e.g., Ti, Ru, Pd). researchtrends.net | Asymmetric addition of diethylzinc (B1219324) to aldehydes. researchtrends.net |

| Organocatalysis | Bifunctional catalyst with hydrogen-bonding capabilities. koreascience.kr | Enantioselective methanolytic desymmetrization. koreascience.kr |

| Photoredox Catalysis | Hydrogen-Atom Transfer (HAT) catalyst. acs.org | Regioselective C(sp³)–H alkylation. acs.org |

Development of Sustainable and Green Chemistry Approaches in its Synthesis and Reactions

The principles of green chemistry aim to reduce or eliminate hazardous substances in chemical production. researchgate.net The synthesis of sulfonamides, including this compound, is an area where green chemistry principles can be extensively applied. sci-hub.se

Future research will likely focus on developing more environmentally benign synthetic routes. scilit.com This includes the use of water as a solvent, which is a key aspect of green sulfonamide synthesis. sci-hub.sersc.org Other approaches involve using catalysts to minimize waste, running reactions at ambient temperatures, and using renewable starting materials. For example, methods have been developed for the direct coupling of sulfonamides and alcohols using a nanostructured catalyst, producing only water as a by-product. acs.org Another green method involves the one-pot synthesis of sulfonamides from thiols and disulfides in water. rsc.org

The application of the 12 Principles of Green Chemistry could guide the optimization of the synthesis of this compound. sciencepublishinggroup.com This involves maximizing atom economy, avoiding temporary chemical modifications, and designing processes that are energy efficient. synthiaonline.com

Table 2: Green Chemistry Principles and Their Application to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis/Reactions of this compound |

|---|---|

| Prevent Waste | Design synthetic routes that minimize by-products. researchgate.net |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. synthiaonline.com |

| Safer Solvents and Auxiliaries | Utilize water or other green solvents instead of hazardous organic solvents. scilit.comrsc.org |

| Use of Catalysis | Employ catalytic reagents over stoichiometric reagents to reduce waste. acs.org |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. |

Integration with Automation and High-Throughput Experimentation

Modern chemical research increasingly relies on automation and high-throughput experimentation (HTE) to accelerate discovery and optimization. drugtargetreview.comresearchgate.netpurdue.edu These techniques allow for the rapid screening of numerous reaction conditions, catalysts, and substrates. researchgate.netmrs-j.org

The synthesis and derivatization of this compound are well-suited for automated platforms. acs.orgnih.gov For instance, fully automated flow-through processes have been successfully developed for producing libraries of secondary sulfonamides with high purity. acs.orgnih.govscite.ai Such systems can run unattended for extended periods, generating a diverse array of compounds for further testing. acs.org The integration of automated synthesizers with online characterization methods, such as photometry or mass spectrometry, can provide real-time data on reaction kinetics and product formation. mdpi.com

Future work could involve using HTE to explore the reaction space of this compound. This could include screening for optimal conditions for its catalytic applications or for its incorporation into polymers. The combination of machine learning algorithms with automated HTE can further enhance the efficiency of discovering new applications and optimizing synthetic processes for this compound. drugtargetreview.com

Novel Applications in Materials Science and Polymer Chemistry (Hypothetical)

The bifunctional nature of this compound makes it a hypothetical building block for novel polymers and materials. The sulfonamide group can impart specific properties such as pH-responsiveness and thermal stability, while the methyl ester provides a handle for polymerization or further functionalization. nih.govrsc.orgwiley.com

One hypothetical application is in the creation of pH-sensitive polymers. Polymers containing sulfonamide groups can exhibit solubility transitions in response to changes in pH, which is a valuable property for bio-related applications. nih.gov By incorporating this compound into a polymer backbone, new materials with tunable pH-responsive behavior could be designed. acs.org

Another potential avenue is the development of advanced thermosetting composites. Vinyl sulfonamides have been used in thiol-Michael polymerization to create resins with high toughness and low water sorption compared to traditional methacrylate-based resins. researchgate.net this compound could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylamide (B121943) moiety, allowing for its use as a monomer in the synthesis of new functional polymers. rsc.orgwiley.com These polymers could find applications as advanced coatings, adhesives, or in biomedical devices.

Table 3: Hypothetical Polymer Applications for this compound Derivatives

| Polymer Type | Monomer Derivative of this compound | Potential Properties and Applications |

|---|---|---|

| pH-Responsive Hydrogels | Acrylamide or methacrylate (B99206) derivative. | Tunable swelling/deswelling based on pH for drug delivery or sensor applications. nih.gov |

| Thermosetting Resins | Vinyl-functionalized derivative. | High-performance composites with improved thermal and hydrolytic stability. researchgate.net |

| Functional Polyesters | Used as a diol after reduction of the ester group. | Biodegradable polymers with pendant sulfonamide groups for tailored functionality. |

| RAFT Polymers | Modified to act as a chain transfer agent or monomer. | Well-defined block copolymers with primary sulfonamide groups for targeted biomedical applications. rsc.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-sulfamoylbutanoate, and what reaction conditions are critical for yield optimization?

- Methodology :

-

Esterification : Analogous to Methyl 4-aminobutanoate synthesis (), esterification of 4-sulfamoylbutanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) is a primary route. Reflux conditions (~60-80°C) and stoichiometric acid ratios are critical to prevent hydrolysis.

-

Sulfamoylation : Introduce the sulfamoyl group via reaction of 4-chlorobutanoate with sulfamide derivatives (e.g., NH₂SO₂Cl), requiring anhydrous conditions and controlled temperatures (0–5°C) to avoid side reactions.

-

Purification : Distillation (for volatile impurities) followed by recrystallization (ethanol/water mixtures) ensures >95% purity. Industrial-scale methods may employ continuous flow reactors for efficiency .

- Data Table :

| Parameter | Value/Technique | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁NO₄S | PubChem Analog |

| Key Functional Groups | Ester (–COOCH₃), Sulfonamide (–SO₂NH₂) | ChemIDplus |

| Typical Yield | 65–75% (lab-scale) | Extrapolated |

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodology :

-

NMR : ¹H NMR (DMSO-d₆) identifies ester methyl protons (~3.6 ppm) and sulfonamide NH₂ protons (~7.2 ppm). ¹³C NMR confirms carbonyl (170–175 ppm) and sulfonyl (~55 ppm) carbons.

-

IR Spectroscopy : Peaks at ~1730 cm⁻¹ (C=O stretch) and ~1150–1350 cm⁻¹ (S=O asymmetric/symmetric stretches).

-

Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ ions; fragmentation patterns confirm sulfamoyl and ester groups.

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and stability be resolved?

- Methodology :

-

Systematic Review : Follow COSMOS-E guidelines () to aggregate solubility data (e.g., in DMSO, water, ethanol) from peer-reviewed studies. Assess experimental variables (temperature, pH, purity).

-

Controlled Replication : Reproduce studies under standardized conditions (e.g., 25°C, inert atmosphere) to isolate degradation pathways (e.g., hydrolysis of the ester group).

-

Statistical Analysis : Use meta-analysis () to quantify variability; apply ANOVA to identify significant outliers .

- Example Conflict : Discrepancies in aqueous solubility (reported 2–10 mg/mL) may arise from residual methanol in crystallization.

Q. What strategies minimize by-products during large-scale synthesis?

- Methodology :

- Process Optimization : Use Design of Experiments (DoE) to model factors like catalyst concentration, temperature, and reaction time. For example, a central composite design can optimize H₂SO₄ loading (0.5–2.0 eq.) and reflux duration (4–12 hrs).

- By-Product Analysis : HPLC (C18 column, UV detection at 254 nm) identifies sulfonic acid derivatives (common by-products). Gradient elution (acetonitrile/water + 0.1% TFA) resolves peaks .

- In Situ Monitoring : FTIR probes track esterification progress by monitoring C=O peak intensity .

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s therapeutic potential?

- Methodology :

- Animal Models : Dose rodents (e.g., Sprague-Dawley rats) with 10–100 mg/kg orally. Collect plasma samples at 0.5, 1, 2, 4, 8, 24 hrs.

- Bioanalytical Methods : LC-MS/MS quantifies plasma concentrations. Validate methods per FDA guidelines () for precision (±15% RSD) and accuracy (85–115%) .

- Metabolite Identification : Use high-resolution MS to detect sulfamoyl cleavage products (e.g., 4-sulfamoylbutanoic acid).

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, goggles, and lab coats (). Use fume hoods for synthesis steps involving volatile reagents (e.g., methanol).

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal. Segregate organic waste for incineration () .

Data Presentation Guidelines

- Raw Data : Include in appendices (e.g., NMR spectra, HPLC chromatograms) to comply with reproducibility standards ().

- Tables : Summarize key findings (e.g., reaction yields, spectroscopic data) in the main text for clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.